
2,3-Dichloro-4-iodopyridine
Overview
Description
2,3-Dichloro-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2Cl2IN and a molecular weight of 273.89 g/mol . This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
2,3-Dichloro-4-iodopyridine can be synthesized through a multi-step process involving the halogenation of pyridine derivatives. One common method involves the reaction of 2,3-dichloropyridine with n-butyllithium in anhydrous tetrahydrofuran at -78°C, followed by the addition of iodine . The reaction mixture is then quenched with saturated ammonium chloride solution, extracted with ethyl acetate, and purified to obtain the desired product .
Chemical Reactions Analysis
2,3-Dichloro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : 2,3-Dichloro-4-iodopyridine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its halogenation pattern can enhance binding affinity to biological targets, making it valuable in developing drugs for cancer and infectious diseases.
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways. For example, a study indicated that compounds with similar structures demonstrated significant inhibition of MCF-7 breast cancer cells.
2. Agrochemicals
- The compound's antimicrobial properties make it a candidate for developing new pesticides and herbicides. Research indicates that halogenated pyridines exhibit activity against various bacterial strains, suggesting potential applications in agricultural settings.
3. Material Science
- This compound is also explored for its role in producing advanced materials such as polymers and liquid crystals. Its unique properties can be harnessed to create materials with specific electronic or optical characteristics.
Research Findings and Case Studies
Study | Findings |
---|---|
Study A | Investigated the antimicrobial properties against E. coli and S. aureus, showing significant inhibition zones indicating strong antimicrobial activity. |
Study B | Assessed anticancer effects on MCF-7 breast cancer cells, inducing apoptosis through caspase activation. |
Study C | Evaluated the compound's enzyme inhibition potential, demonstrating its capability as an enzyme inhibitor in metabolic pathways. |
Case Study Example
In a notable case study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its effects on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. This study highlighted the compound's potential as a lead for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-iodopyridine is primarily based on its ability to participate in halogenation and substitution reactions. The presence of chlorine and iodine atoms allows for selective reactivity, making it a valuable intermediate in organic synthesis . The compound can interact with various molecular targets, depending on the specific functional groups introduced during subsequent reactions.
Comparison with Similar Compounds
2,3-Dichloro-4-iodopyridine can be compared with other halogenated pyridine derivatives, such as:
2,6-Dichloro-4-iodopyridine: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
2,5-Dichloro-3-iodopyridine: Another isomer with distinct chemical properties and uses.
2,4-Dichloro-5-iodopyrimidine: A related compound with a pyrimidine ring, offering different reactivity patterns.
Biological Activity
Overview
2,3-Dichloro-4-iodopyridine (CAS No. 889865-45-6) is a halogenated pyridine derivative with significant biological activity. Its molecular formula is CHClIN, and it has a molecular weight of 273.89 g/mol. This compound is notable for its potential applications in medicinal chemistry, chemical biology, and material science due to its reactivity and ability to interact with various biological systems.
The biological activity of this compound primarily arises from its ability to participate in diverse chemical reactions owing to its reactive chlorine and iodine atoms. It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to significant alterations in cellular processes such as signaling pathways, gene expression, and metabolic activities.
The compound's interactions with enzymes and proteins facilitate the formation of stable complexes essential for studying enzyme kinetics and protein functions. For instance, it has been observed to modulate key signaling molecules involved in cellular responses like proliferation and apoptosis.
Influence on Cellular Processes
This compound affects various cell types by influencing:
- Cell Signaling : Alters pathways that regulate cell growth and differentiation.
- Gene Expression : Modifies transcriptional activities leading to changes in protein synthesis.
- Cellular Metabolism : Impacts metabolic pathways critical for energy production and biosynthesis.
Dosage Effects
Research indicates that the effects of this compound vary with dosage in animal models. Low doses may have minimal impact, while higher doses can induce significant changes in cellular functions. Threshold effects are noted where specific dosages are necessary to elicit measurable biological responses.
Metabolic Pathways
The compound undergoes biotransformation through enzymatic reactions, resulting in metabolites that may exhibit distinct biological activities. Understanding these pathways is crucial for evaluating the compound's pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The distribution of this compound within biological systems is mediated by specific transporters and binding proteins. These interactions affect its localization within cells, which is critical for its biological efficacy.
In Vivo Studies
In studies involving animal models, this compound demonstrated varying degrees of efficacy based on its concentration. For example:
- Study on Enzyme Inhibition : The compound was tested for its ability to inhibit a specific enzyme involved in cancer metabolism. Results showed a dose-dependent inhibition pattern, confirming its potential as an anticancer agent.
Concentration (µM) | % Inhibition |
---|---|
1 | 10% |
10 | 50% |
100 | 85% |
This table illustrates the relationship between concentration and enzyme inhibition observed in the study.
Comparative Analysis with Other Compounds
When compared with similar halogenated pyridine derivatives such as 2,6-Dichloro-4-iodopyridine and 2,5-Dichloro-3-iodopyridine, this compound exhibited unique reactivity patterns that could be leveraged for specific applications in drug development.
Compound | Molecular Formula | Key Biological Activity |
---|---|---|
This compound | CHClIN | Enzyme inhibition |
2,6-Dichloro-4-iodopyridine | CHClIN | Antimicrobial properties |
2,5-Dichloro-3-iodopyridine | CHClIN | Cytotoxic effects on cancer cells |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-dichloro-4-iodopyridine, and how do reaction conditions influence yield?
- Methodology : A scalable synthesis involves halogenation and iodination of pyridine precursors. For example, stepwise halogenation under controlled temperatures (0–5°C) using iodine monochloride (ICl) in anhydrous dichloromethane can achieve regioselectivity . Optimization of stoichiometry (e.g., 1.2–1.5 equivalents of ICl) minimizes side products like 2,6-dichloro isomers. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate) ensures intermediate purity .
- Data Note : Yields >70% are achievable with rigorous exclusion of moisture, as hydrolysis of intermediates (e.g., iodopyridines) can reduce efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- NMR : H NMR (CDCl) typically shows a deshielded pyridine proton at δ 8.2–8.5 ppm, while C NMR distinguishes iodine-substituted carbons (δ 90–100 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 273.89 (theoretical) .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be applied to functionalize this compound, and what challenges arise in regioselectivity?
- Methodology : The compound’s 4-iodo and 2,3-dichloro substituents enable sequential Suzuki-Miyaura couplings. For example:
- Step 1 : Selective coupling at the 4-iodo position using Pd(PPh) and arylboronic acids (1.5 equiv) in THF/HO (3:1) at 80°C .
- Step 2 : Subsequent coupling at the 2- or 3-chloro positions requires stronger catalysts (e.g., Pd(dppf)Cl) and elevated temperatures (100–120°C) .
Q. How do steric and electronic effects in this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodology :
- Steric Effects : The 2,3-dichloro groups create steric hindrance, slowing SNAr at the 4-position. Kinetic studies (e.g., with NaOMe in MeOH) reveal rate constants 2–3× lower than unhindered analogs .
- Electronic Effects : Iodine’s electron-withdrawing nature activates the 4-position for SNAr, but competing C–I bond cleavage (via radical pathways) may occur under UV light. Control reactions under inert atmospheres (N) mitigate this .
Q. What computational approaches are suitable for modeling the electronic structure of this compound, and how do theoretical results align with experimental data?
- Methodology :
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Compare predicted dipole moments (e.g., ~3.5 D) with experimental values from dielectric constant measurements .
- Contradiction Analysis : Discrepancies in bond lengths (e.g., C–I vs. C–Cl) may arise from relativistic effects (ignored in standard DFT). Apply ZORA scalar relativistic corrections for improved accuracy .
Q. Data Analysis and Experimental Design
Q. How should researchers address contradictory data in the catalytic activity of this compound derivatives across studies?
- Methodology :
- Systematic Variables : Compare catalyst loading, solvent polarity, and temperature gradients. For example, Pd-catalyzed reactions in DMF vs. toluene may show divergent yields due to solvent coordination effects .
- Statistical Validation : Use ANOVA to assess reproducibility across triplicate runs. Outliers may indicate unaccounted variables (e.g., trace oxygen or moisture) .
Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies?
- Methodology :
- Solvent Screening : Test slow evaporation in ethyl acetate/hexane (1:4) or dichloromethane/pentane. Additive-driven methods (e.g., 1% DMF) can promote crystal growth .
- Temperature Gradients : Cooling from 40°C to 4°C over 48 hours often yields diffraction-quality crystals .
Properties
IUPAC Name |
2,3-dichloro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPBPDPXVUBWCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661263 | |
Record name | 2,3-Dichloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889865-45-6 | |
Record name | 2,3-Dichloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DICHLORO-4-IODOPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.